![molecular formula C16H10Cl3N3OS B2521125 5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 930969-83-8](/img/structure/B2521125.png)
5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H9Cl3N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of arylamine compounds with acyl chlorides . The reactions are typically carried out in a solvent such as N,N’-dimethylformamide at elevated temperatures . The resulting products are then characterized using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 315.58236 g/mol . Other properties such as melting point, boiling point, and density would require experimental determination .Scientific Research Applications
Polymer Science Applications
- Synthesis and Characterization of Novel Polyamides: New polyamides were synthesized using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, showcasing high yield and inherent viscosities. These polymers, characterized for their thermal properties and solubility, demonstrate potential applications in materials science due to their room temperature solubility in polar solvents (Faghihi & Mozaffari, 2008).
Heterocyclic Chemistry Innovations
- Development of Heterocyclic Aryl Monoazo Organic Compounds: The synthesis of novel compounds, including 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide, for dyeing polyester fibers. These compounds have shown promising antioxidant, antitumor, and antimicrobial activities, highlighting their potential in biomedical applications (Khalifa et al., 2015).
Advanced Materials Development
- Creation of Antagonist Molecules for CB1 Cannabinoid Receptor: The synthesis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) as a potent antagonist for the CB1 cannabinoid receptor. Its conformational analysis and molecular docking studies underline its significance in pharmaceutical research, showcasing the intricate relationship between molecular structure and biological activity (Shim et al., 2002).
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications. For instance, the antiviral activity of similar compounds suggests potential applications in the development of new antiviral drugs . Additionally, the synthesis of new derivatives could lead to compounds with improved properties or novel activities .
properties
IUPAC Name |
5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-11-3-1-9(2-4-11)5-12-8-21-16(24-12)22-15(23)10-6-13(18)14(19)20-7-10/h1-4,6-8H,5H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTDSXDFBZKRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.